Cas no 1805472-84-7 (Ethyl 3-bromo-4-nitropicolinate)

Ethyl 3-bromo-4-nitropicolinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-4-nitropicolinate
-
- インチ: 1S/C8H7BrN2O4/c1-2-15-8(12)7-6(9)5(11(13)14)3-4-10-7/h3-4H,2H2,1H3
- InChIKey: OQBPJORTTCBYBC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CN=C1C(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 85
Ethyl 3-bromo-4-nitropicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029011589-250mg |
Ethyl 3-bromo-4-nitropicolinate |
1805472-84-7 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029011589-1g |
Ethyl 3-bromo-4-nitropicolinate |
1805472-84-7 | 95% | 1g |
$2,837.10 | 2022-04-01 |
Ethyl 3-bromo-4-nitropicolinate 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Ethyl 3-bromo-4-nitropicolinateに関する追加情報
Research Brief on Ethyl 3-bromo-4-nitropicolinate (CAS: 1805472-84-7) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-bromo-4-nitropicolinate (CAS: 1805472-84-7) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activity, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 3-bromo-4-nitropicolinate as a precursor in the synthesis of novel pyridine-based kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 3-position, enabling the rapid generation of a library of compounds with varying pharmacological profiles. The study reported several derivatives with nanomolar potency against specific cancer-related kinases, underscoring the compound's versatility in drug design.
In the field of antibacterial research, a team from the University of Cambridge recently (2024) explored Ethyl 3-bromo-4-nitropicolinate as a building block for quorum sensing inhibitors. Their work, published in ACS Infectious Diseases, revealed that structural modifications of this core scaffold could disrupt bacterial communication pathways without inducing resistance, offering a promising strategy against antibiotic-resistant pathogens. The nitropicolinate moiety was found to be crucial for target binding, as confirmed by X-ray crystallography studies.
From a synthetic chemistry perspective, advancements in continuous flow technology have improved the scalability of Ethyl 3-bromo-4-nitropicolinate production. A 2024 Organic Process Research & Development paper detailed an optimized manufacturing process that reduced hazardous waste generation by 40% while maintaining high purity (>99.5%). This development addresses both economic and environmental concerns associated with large-scale pharmaceutical production.
Emerging applications in radiopharmaceuticals have also been reported. Researchers at the National Institutes of Health (2024) successfully incorporated radiohalogenated derivatives of Ethyl 3-bromo-4-nitropicolinate into PET tracers for imaging tumor hypoxia. The compound's ability to undergo efficient isotopic exchange reactions makes it particularly valuable for this application, with clinical trials expected to begin in 2025.
Despite these promising developments, challenges remain in the broader utilization of Ethyl 3-bromo-4-nitropicolinate. Recent computational studies (2024) have identified potential metabolic instability issues with certain derivatives, prompting investigations into structural modifications that could improve pharmacokinetic properties. Additionally, the compound's reactivity profile requires careful handling in industrial settings, as noted in several safety assessments published in Chemical Health & Safety.
In conclusion, Ethyl 3-bromo-4-nitropicolinate (1805472-84-7) continues to demonstrate significant value across multiple pharmaceutical research areas. Its unique chemical properties enable diverse structural modifications that are driving innovation in drug discovery, particularly in oncology and infectious disease therapeutics. Future research directions likely include further optimization of synthetic methodologies and expansion into new therapeutic areas such as neurodegenerative diseases and autoimmune disorders.
1805472-84-7 (Ethyl 3-bromo-4-nitropicolinate) 関連製品
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)
- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 75626-17-4(2,5-Difluoroanisole)
- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)
- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)
- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)
- 756475-16-8(3-fluoroazepan-4-one)